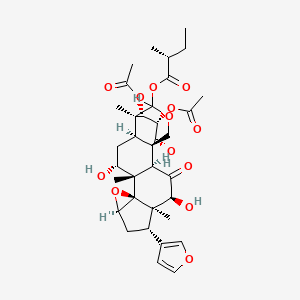

Trichilin A

Description

Properties

Molecular Formula |

C35H46O13 |

|---|---|

Molecular Weight |

674.7 g/mol |

IUPAC Name |

[(1S,2R,4S,5R,6S,8R,10S,11S,12R,14R,15R,19R,20R,21S)-20,21-diacetyloxy-6-(furan-3-yl)-4,12,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] (2R)-2-methylbutanoate |

InChI |

InChI=1S/C35H46O13/c1-8-15(2)29(42)47-30-31(5)20-12-21(38)33(7)25(34(20,14-44-30)27(41)24(45-16(3)36)28(31)46-17(4)37)23(39)26(40)32(6)19(18-9-10-43-13-18)11-22-35(32,33)48-22/h9-10,13,15,19-22,24-28,30,38,40-41H,8,11-12,14H2,1-7H3/t15-,19+,20+,21-,22-,24-,25+,26-,27+,28-,30?,31-,32-,33-,34+,35-/m1/s1 |

InChI Key |

AYBKFVIPPCLFDH-KPZLONJUSA-N |

Isomeric SMILES |

CC[C@@H](C)C(=O)OC1[C@@]2([C@@H]3C[C@H]([C@@]4([C@@H]([C@@]3(CO1)[C@H]([C@H]([C@H]2OC(=O)C)OC(=O)C)O)C(=O)[C@H]([C@@]5([C@]46[C@H](O6)C[C@H]5C7=COC=C7)C)O)C)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1C2(C3CC(C4(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)O)C)O)C |

Origin of Product |

United States |

Scientific Research Applications

Antifeedant Activity

Trichilin A has been identified as an effective antifeedant against various pest insects. Studies have shown that it can deter feeding in pests such as Spodoptera eridania, making it a candidate for natural pest control strategies in agriculture . The mechanism behind this activity is believed to involve the disruption of normal feeding behavior through chemical signaling.

Cytotoxicity and Anticancer Potential

Research indicates that Trichilin A exhibits cytotoxic effects on several cancer cell lines. For instance, it has been tested against murine lymphoma cells, where it demonstrated the ability to inhibit proteins involved in oncogenesis and chemotherapy resistance . The cytotoxicity of Trichilin A was assessed using various in vitro assays, revealing effective concentrations that induce cell death while sparing normal cells.

Antiparasitic Activity

Trichilin A has shown promising results in antiparasitic assays, particularly against Leishmania species. The compound's efficacy was evaluated in vitro using murine macrophage cell lines infected with Leishmania braziliensis and Leishmania amazoniensis. The results indicated significant leishmanicidal activity, with IC50 values ranging between 30 to 94 µg/mL, which were comparable to standard treatments like miltefosine .

Traditional Medicine Applications

The Trichilia species have a long history of use in traditional medicine for treating various ailments, including gastrointestinal issues, skin conditions, and inflammatory diseases. The presence of limonoids like Trichilin A contributes to the therapeutic potential of these plants, supporting their use in folk medicine .

Case Studies

A comparative study highlighted the antidiabetic activity of extracts containing Trichilin A, showcasing its potential role in managing blood glucose levels alongside its cytotoxic properties . Another investigation focused on the isolation and characterization of Trichilin A from Trichilia roka, confirming its structural integrity and biological efficacy through rigorous analytical methods .

Summary Table of Biological Activities

Comparison with Similar Compounds

Trichilin A belongs to a structurally diverse group of limonoids with variations in substituents, ring systems, and bioactivities. Below is a detailed comparison with key analogs:

Structural Comparison

Key Structural Variations :

- Substituents : Trichilin A and its analogs differ in acetyl, hydroxyl, and ester groups. For example, 7-acetyltrichilin A has an additional acetyl group at C7 compared to Trichilin A .

- Epoxide Position : Toosendanin shares the 14,15-epoxide with Trichilin A but lacks acetyl substituents .

- Ring Systems : Trichilin C and D have more complex polycyclic structures (e.g., three or five rings) with varied hydroxyl/methyl substitutions .

Bioactivity Comparison

Key Findings :

- Insecticidal Potency : Trichilin A and azadirachtin show comparable efficacy, but azadirachtin achieves full mortality at the same concentration .

- Cytotoxicity: Trichilin-type limonoids exhibit moderate cytotoxicity, likely due to their ability to disrupt cell membranes .

- Structural-Activity Relationship : Acetylation (e.g., 7-acetyltrichilin A) enhances bioavailability and bioactivity by increasing lipid solubility .

Unique Features of Trichilin A

- A-Ring Substitution : The free α-hydroxyl group on the A-ring distinguishes Trichilin A from analogs like Trichilin B and contributes to its interaction with biological targets .

- Bridged Acetal System : The C-19/29 bridged acetal stabilizes the molecule, making it resistant to enzymatic degradation in insects .

- Synergistic Effects: In Melia extracts, Trichilin A works synergistically with other limonoids (e.g., toosendanin) to enhance insecticidal activity .

Preparation Methods

Solvent Selection and Maceration

The isolation of Trichilin A begins with the maceration of dried Trichilia adolfi bark in ethanol. A protocol detailed by involves soaking 1.0 kg of milled bark in 5.0 L of ethanol for 72 hours at room temperature, yielding a crude extract (22.0 g, 2.2% w/w). Ethanol’s polarity balances the solubility of nonpolar limonoids and oxygenated derivatives, ensuring broad-spectrum extraction.

Liquid-Liquid Partitioning

The crude extract undergoes sequential partitioning to enrich limonoid content:

-

n-Heptane Wash : The ethanol extract is suspended in aqueous methanol (80:20 H₂O:MeOH) and washed with n-heptane to remove lipids and chlorophylls, yielding 3.1 g (14% of crude extract).

-

Chloroform Extraction : The methanol phase is then extracted with chloroform (CHCl₃), recovering 6.4 g (29% of crude extract) of mid-polarity compounds, including Trichilin A.

Chromatographic Purification

Silica Gel Column Chromatography

The CHCl₃ fraction is subjected to silica gel (SiO₂) column chromatography (1:30, w/w) with a gradient of n-heptane:ethyl acetate (8:1 to 2:8 v/v). Thin-layer chromatography (TLC) analysis partitions the eluate into four fractions (F1–F4), with Trichilin A primarily localized in F3.

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC with the following parameters:

-

Column : C18 reversed-phase

-

Mobile Phase : Solvent A (3 mM formic acid in H₂O), Solvent B (acetonitrile)

-

Gradient : 85:15 A:B to 54:46 A:B over 45 minutes

-

Flow Rate : 2.0 mL/min

-

Detection : UV at 210 nm

Trichilin A elutes at 12.3 minutes, yielding 3.0 mg (0.013% of crude extract) as a white amorphous powder.

Structural Elucidation

Spectroscopic Data

The structure of Trichilin A was resolved using a combination of 1D/2D NMR, IR, and high-resolution mass spectrometry (HRMS):

Table 1: Key ¹H NMR Data (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.21 | s | 3H | C-30 CH₃ |

| 2.98 | dd (12.5, 4.0) | 1H | C-2 H |

| 5.72 | s | 1H | C-15 H |

Table 2: Key ¹³C NMR Data (125 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 170.3 | C-16 (ester carbonyl) |

| 122.4 | C-15 (olefinic) |

| 79.8 | C-3 (oxygenated) |

HRMS analysis confirmed the molecular formula as C₃₃H₄₄O₁₁ ([M+H]⁺ m/z 617.2963, calc. 617.2962).

Key Structural Features

-

Limonoid Skeleton : A pentacyclic framework with five carbonyl groups and two double bonds.

-

Oxygenation Pattern : Methoxy and acetyloxy substituents at C-3 and C-30, respectively.

Challenges and Optimization Strategies

Low Natural Abundance

Trichilin A constitutes only 0.013% of the crude extract, necessitating large-scale extraction (≥1 kg bark) to obtain milligram quantities.

Q & A

Q. What experimental approaches are recommended for determining the optimal synthesis conditions of Trichilin A?

Methodological Answer:

- Begin with small-scale reaction optimization using fractional factorial design to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading).

- Monitor reaction progress via TLC or HPLC, and validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Include detailed characterization data for intermediates and final products, adhering to journal guidelines for reproducibility .

Q. How should researchers design in vitro bioactivity assays for Trichilin A?

Methodological Answer:

- Use dose-response curves (e.g., IC₅₀ calculations) with appropriate positive/negative controls.

- Select cell lines or enzyme systems relevant to Trichilin A’s purported mechanism (e.g., antimicrobial, anticancer).

- Address batch-to-batch variability by testing multiple independently synthesized samples .

Q. What are the best practices for characterizing Trichilin A’s structural stability under varying conditions?

Methodological Answer:

- Conduct accelerated stability studies (e.g., heat, light, pH extremes) with HPLC-PDA monitoring.

- Compare degradation products to known analogs using LC-MS/MS fragmentation libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Trichilin A across studies?

Methodological Answer:

- Perform meta-analysis of existing data to identify confounding variables (e.g., assay protocols, impurity profiles).

- Replicate key experiments under standardized conditions, documenting all parameters (e.g., cell passage number, serum batch) .

- Use statistical tools like Bland-Altman plots to quantify inter-lab variability .

Q. What strategies are effective for elucidating Trichilin A’s mechanism of action when preliminary data conflict with established pathways?

Methodological Answer:

Q. How should researchers address discrepancies between in vitro and in vivo toxicity profiles of Trichilin A?

Methodological Answer:

Q. What advanced techniques are recommended for analyzing Trichilin A’s structure-activity relationships (SAR) when traditional SAR models fail?

Methodological Answer:

- Employ machine learning-driven QSAR models trained on diverse datasets.

- Use X-ray crystallography or cryo-EM to resolve binding conformations with target proteins.

- Apply free-energy perturbation (FEP) simulations for thermodynamic profiling .

Methodological Challenges & Solutions

Q. How can researchers ensure reproducibility in Trichilin A studies when working with limited spectral data?

Methodological Answer:

- Publish raw NMR/Fourier-transform data in open-access repositories.

- Cross-validate assignments using 2D NMR (e.g., COSY, HSQC) and computational prediction tools (e.g., ACD/Labs) .

Q. What statistical frameworks are appropriate for handling non-linear dose-response data in Trichilin A bioassays?

Methodological Answer:

- Use four-parameter logistic (4PL) models with bootstrapping for confidence intervals.

- Apply Akaike information criterion (AIC) to compare competing models .

Q. How should researchers prioritize conflicting hypotheses about Trichilin A’s biosynthesis pathway?

Methodological Answer:

- Use isotopic labeling (¹³C-glucose tracers) with pathway inhibition studies.

- Compare gene cluster annotations across homologous species via phylogenomic analysis .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.